

Application Note: In Vitro Kinase Assay for IC50 Determination of AZD2858

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Compound of Interest		
Compound Name:	AZD2858	
Cat. No.:	B15541572	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD2858 is a potent and selective, orally active small molecule inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] GSK-3 is a serine/threonine kinase that exists as two highly homologous isoforms, GSK-3α and GSK-3β.[3][4] It is a key regulatory enzyme in numerous cellular processes, most notably the canonical Wnt/β-catenin signaling pathway, where it plays a crucial role in cell proliferation and differentiation.[1][3] Dysregulation of GSK-3 activity has been implicated in a variety of diseases, including Alzheimer's disease, type 2 diabetes, and cancer.[4] **AZD2858** inhibits both GSK-3 isoforms with high potency.[1][5][6] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of **AZD2858** against GSK-3α and GSK-3β using a luminescence-based in vitro kinase assay.

Data Presentation: Biochemical Potency of AZD2858

The inhibitory activity of **AZD2858** has been characterized in various assays. The following table summarizes the reported IC50 values for **AZD2858** against its primary targets.

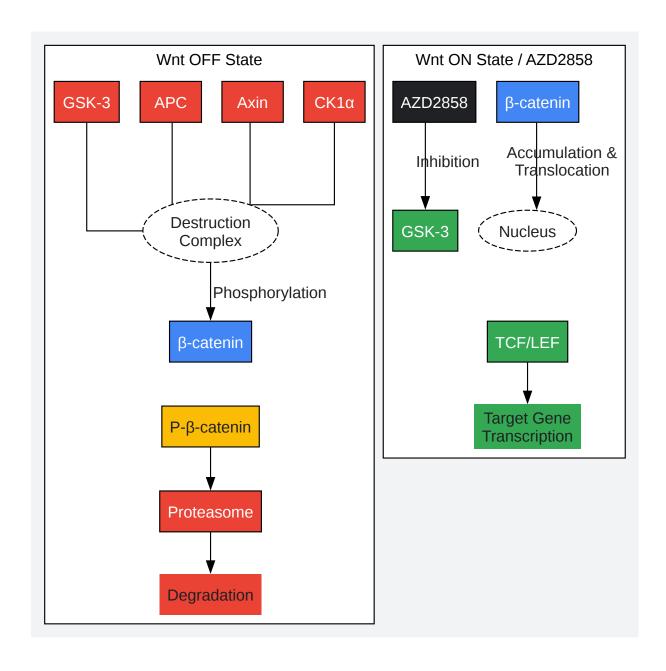


Target	IC50 Value	Assay Type
GSK-3α	0.9 nM	Biochemical Assay[1][3][5][6]
GSK-3β	5 nM	Biochemical Assay[1][3][5][6]
GSK-3 (unspecified)	68 nM	Biochemical Assay[2][3][5][7]
Tau Phosphorylation (S396)	76 nM	Cell-based Assay[3][6]

Signaling Pathway: Wnt/β-catenin

GSK-3 is a central component of the β -catenin destruction complex. By inhibiting GSK-3, **AZD2858** prevents the phosphorylation and subsequent degradation of β -catenin.[1][3] This allows β -catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes.[3]





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Caption: AZD2858 inhibits GSK-3, leading to β -catenin stabilization.

Experimental Protocol: AZD2858 IC50 Determination using ADP-Glo™ Kinase Assay



This protocol outlines a method for determining the IC50 value of **AZD2858** against GSK-3α or GSK-3β using the ADP-Glo[™] Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9][10] [11]

Principle of the Assay

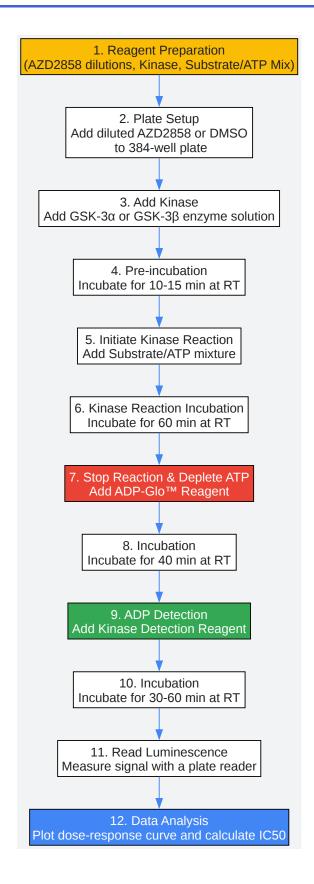
The ADP-Glo[™] assay is a two-step process.[9] First, the kinase reaction is performed. Then, the ADP-Glo[™] Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated into ATP, and a coupled luciferase/luciferin reaction produces a light signal that is proportional to the ADP concentration.[9][11]

Materials and Reagents

- Recombinant Human GSK-3α or GSK-3β
- GSK-3 Substrate (e.g., GS-2 peptide, CREBtide, or other suitable substrate)
- AZD2858 (stock solution in 100% DMSO)[7]
- ATP (Ultra-Pure)
- ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
- Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- White, opaque 384-well or 96-well assay plates
- Multichannel pipettes and sterile tips
- Plate-reading luminometer

Experimental Workflow Diagram





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Caption: General workflow for IC50 determination using the ADP-Glo[™] Assay.



Detailed Step-by-Step Methodology

- 1. Compound Preparation:
- Prepare a 10-point, 3-fold serial dilution of AZD2858 in 100% DMSO. Start with a high concentration (e.g., 1 mM) to create a wide concentration range for testing (e.g., from 10 μM down to 0.5 nM final concentration in the assay).
- Prepare a vehicle control using 100% DMSO.
- Further dilute the compound series in kinase reaction buffer to achieve the desired intermediate concentration (e.g., 4x the final concentration). The final DMSO concentration in the assay should be kept low, typically ≤1%.
- 2. Kinase Reaction Setup (example for a 20 µL final volume in a 384-well plate):
- Add 5 μ L of the serially diluted **AZD2858** or vehicle control to the wells of a white, opaque 384-well plate.
- Add 5 μ L of kinase solution (containing recombinant GSK-3 α or GSK-3 β diluted in kinase buffer to 2x the final desired concentration).
- Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
- Initiate the kinase reaction by adding 10 μL of a 2x substrate/ATP mixture (containing the GSK-3 peptide substrate and ATP at the desired concentration, typically at or near the Km for ATP).[12]
- Mix the plate and incubate for 60 minutes at room temperature.[11][12]
- 3. ADP Detection:
- Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well to stop the reaction.[13]
- Incubate the plate for 40 minutes at room temperature to deplete the remaining ATP.[11][12]
 [13]



- Add 40 μL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.[11][12][13]
- Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.[12][13]
- 4. Data Acquisition:
- Measure the luminescence signal using a plate reader with an integration time of 0.5-1 second per well.[12]

Data Analysis and Interpretation

- Data Normalization:
 - The "no inhibitor" (DMSO vehicle) wells represent 100% kinase activity (maximum signal).
 - The "high concentration inhibitor" wells (where activity is fully inhibited) or "no enzyme" control wells represent 0% kinase activity (background signal).
 - Normalize the data by calculating the percent inhibition for each inhibitor concentration: %
 Inhibition = 100 * (1 (Signal_Inhibitor Signal_Background) / (Signal_Max Signal_Background))
- IC50 Curve Fitting:
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope or four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, XLfit).
 - The IC50 value is the concentration of AZD2858 that produces 50% inhibition of GSK-3 activity.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZD 2858 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. promega.co.uk [promega.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
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